

# Fleroxacin drug interaction profile assessment

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## Compound Focus: Fleroxacin

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## Fleroxacin Drug Interaction Profile

The table below summarizes the key interactions and the quality of supporting evidence for **fleroxacin**.

Interacting Agent / Class	Interaction Effect & Outcome	Level of Evidence
Antacids / Cations (Al, Mg)	Significantly reduced systemic availability of Fleroxacin; concurrent use should be avoided [1].	Clinical Pharmacokinetic Study
Other Antimicrobials	Interactions are generally <b>indifferent</b> (no synergy or antagonism) with aminoglycosides, penicillins, cephalosporins, clindamycin, and metronidazole [2]. Synergy observed with fosfomycin against <i>P. aeruginosa</i> and staphylococci, and with metronidazole against <i>Bacteroides</i> species [2].	<i>In Vitro</i> Checkerboard/Killing Curve Studies
Milk & Dairy Products	Should be avoided as they can interfere with absorption [3].	Drug Database
Caffeine/Xanthines	No significant interaction with theophylline; unlike some other quinolones, fleroxacin is not an inhibitor of CYP1A2 [3] [1].	Clinical Pharmacokinetic Study

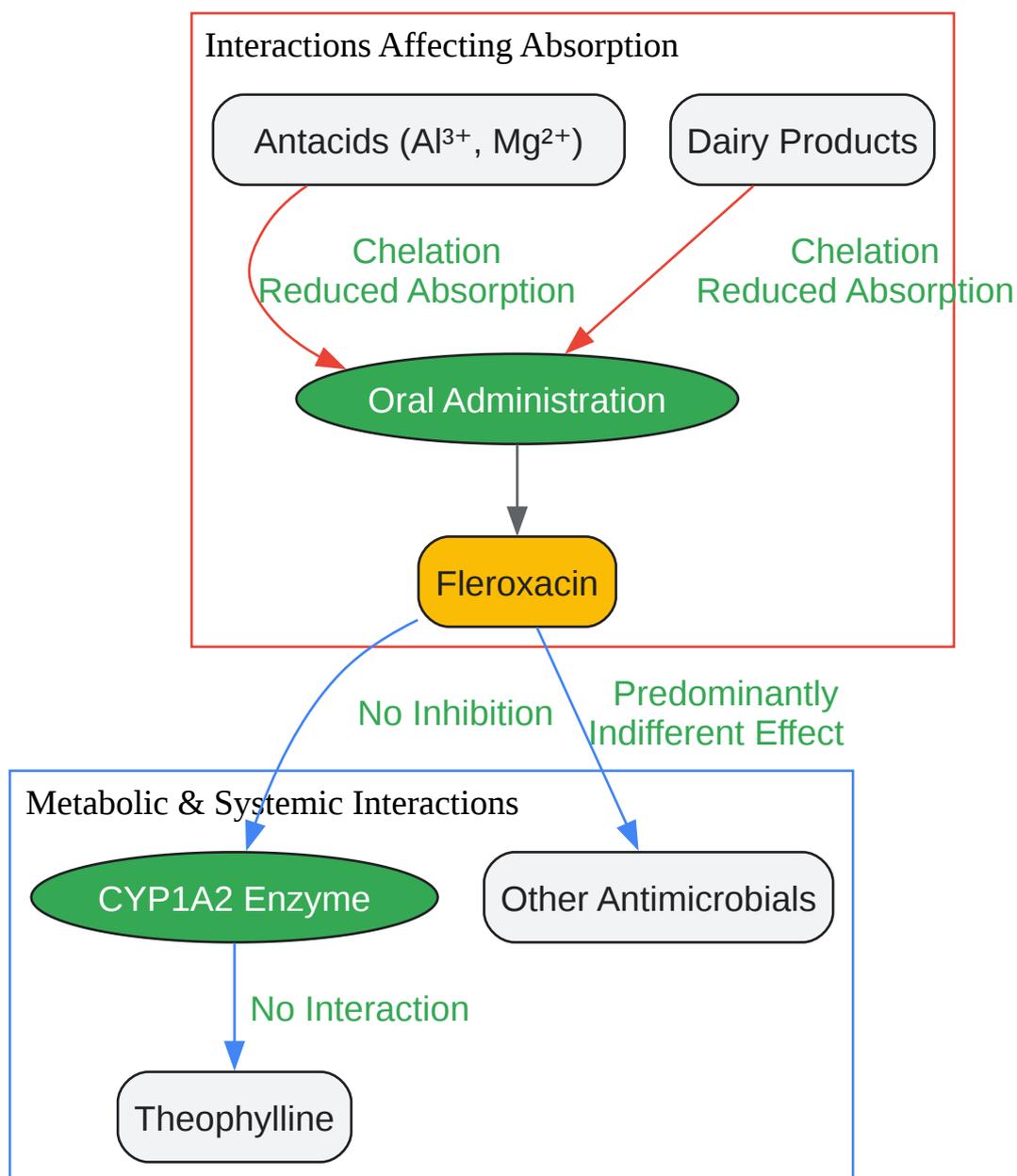
## Experimental Protocols for Key Data

The conclusions in the comparison table are supported by specific experimental methodologies.

- **Checkerboard Assay & Killing Curves for Combination Studies:** The evaluation of **fleroxacin** in combination with other antimicrobials was performed using **checkerboard titration methods** and **time-kill curves** [2]. The checkerboard assay involves preparing two-dimensional microtiter plates with serial dilutions of both **fleroxacin** and the second antimicrobial. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic, indifferent, or antagonistic. Time-kill curves further assess the bactericidal activity of the combination over 24 hours, comparing the observed effect to the effect of each drug alone [2].
- **Clinical Pharmacokinetic Studies for Absorption Interactions:** The critical interaction with antacids was established through human pharmacokinetic studies. In these studies, participants are typically administered **fleroxacin** alone and then concomitantly with the interacting agent (e.g., an aluminium/magnesium-containing antacid). Key pharmacokinetic parameters—such as **maximum plasma concentration (C<sub>max</sub>)**, **area under the curve (AUC)**, and **systemic availability**—are measured and compared between the two phases. A statistically significant reduction in these parameters confirms the interaction [1].

## Fleroxacin Interaction Mechanisms Overview

The diagram below visualizes the primary mechanisms behind **fleroxacin**'s key drug interactions, based on pharmacological data [3] [1] [4].



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## References

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